molecular formula C16H29NO4 B14091260 (R)-2-(Boc-amino)-2-methyldec-9-enoic acid

(R)-2-(Boc-amino)-2-methyldec-9-enoic acid

Cat. No.: B14091260
M. Wt: 299.41 g/mol
InChI Key: GJXFQOUAIIHHKR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Boc-amino)-2-methyldec-9-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-2-methyldec-9-enoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) and a suitable base. The reaction conditions often involve mild temperatures and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-2-methyldec-9-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-2-(Boc-amino)-2-methyldec-9-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-2-methyldec-9-enoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-2-methyldec-9-enoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    ®-2-(Cbz-amino)-2-methyldec-9-enoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

®-2-(Boc-amino)-2-methyldec-9-enoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid

InChI

InChI=1S/C16H29NO4/c1-6-7-8-9-10-11-12-16(5,13(18)19)17-14(20)21-15(2,3)4/h6H,1,7-12H2,2-5H3,(H,17,20)(H,18,19)/t16-/m1/s1

InChI Key

GJXFQOUAIIHHKR-MRXNPFEDSA-N

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCCCCCC=C)C(=O)O

Origin of Product

United States

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